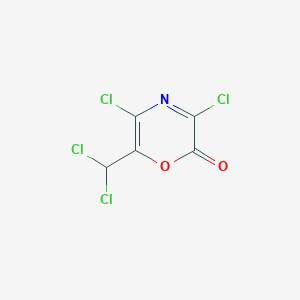
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one, also known as DCDO, is a chemical compound that has been extensively studied in scientific research. It is a highly reactive compound that has been used in various laboratory experiments due to its unique properties.
Mecanismo De Acción
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one is a highly reactive compound that can modify nucleic acids by alkylating them. This modification can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been shown to induce DNA damage, which can activate DNA repair mechanisms in cells.
Efectos Bioquímicos Y Fisiológicos
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce oxidative stress, which can lead to the accumulation of reactive oxygen species (ROS) in cells. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the maintenance of tissue homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has several advantages for laboratory experiments. It is a highly reactive compound that can modify nucleic acids with high specificity. It is also a potent alkylating agent that can induce DNA damage and oxidative stress in cells. However, 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one also has several limitations. It is a highly toxic compound that can cause severe burns on contact with skin and eyes. Therefore, proper safety precautions should be taken when handling 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one. Additionally, 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has a short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for research involving 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one. One potential area of research is the development of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one-based antitumor and antiviral agents. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been shown to have potent antitumor and antiviral activity, and further research could lead to the development of novel therapeutic agents. Another potential area of research is the study of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one-induced oxidative stress and its role in various diseases, including cancer and neurodegenerative disorders. Additionally, further research could be conducted to elucidate the mechanism of action of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one and its effects on various cellular processes.
Métodos De Síntesis
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one can be synthesized through a series of reactions involving chlorination of oxazolone. The reaction involves the use of thionyl chloride, which is a highly reactive compound that can cause severe burns on contact with skin and eyes. Therefore, the synthesis of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one should be carried out in a fume hood with proper safety precautions.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been widely used in scientific research due to its unique properties. It is a potent alkylating agent that can modify DNA and RNA molecules. Therefore, it has been used in various studies that involve the modification of nucleic acids. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been used in the synthesis of various biologically active compounds, including antitumor and antiviral agents.
Propiedades
Número CAS |
131882-09-2 |
|---|---|
Nombre del producto |
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one |
Fórmula molecular |
C5HCl4NO2 |
Peso molecular |
248.9 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(dichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5HCl4NO2/c6-2(7)1-3(8)10-4(9)5(11)12-1/h2H |
Clave InChI |
FRBGXFOZEKYRAN-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)Cl |
SMILES canónico |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(dichloromethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



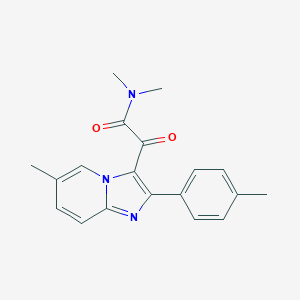
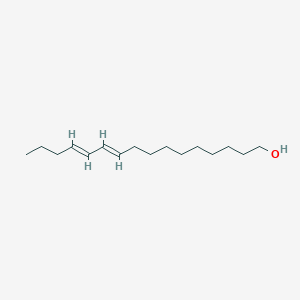
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
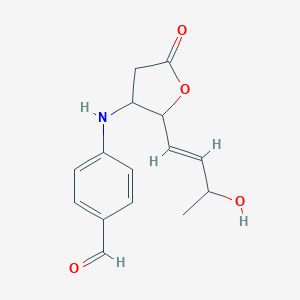
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)

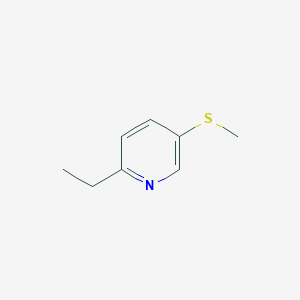
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)
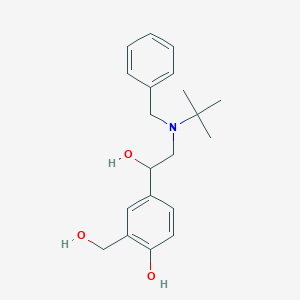
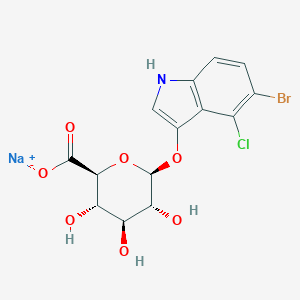
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

